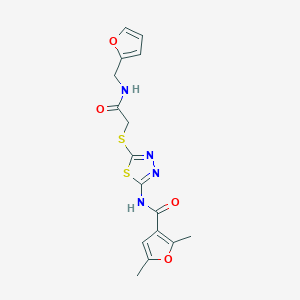![molecular formula C23H26ClN5O3S B2487207 methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1251615-13-0](/img/structure/B2487207.png)
methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamine D4 Receptor Antagonism
The compound has been studied as an antagonist with high affinity and selectivity for the human dopamine D4 receptor . Dopamine receptors play crucial roles in various physiological processes, including mood regulation, cognition, and movement control. Investigating this compound’s interaction with the D4 receptor may provide insights into potential therapeutic applications related to neuropsychiatric disorders.
Anti-Allergic Activities
Derivatives of this compound have been designed and synthesized for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching. Further research could explore their mechanisms of action and potential clinical applications in managing allergic conditions.
MMP-3 Enzyme Inhibition
Piperazine sulfonamides, including related compounds, have been shown to inhibit matrix metalloproteinase-3 (MMP-3) enzyme activity . MMP-3 plays a role in tissue remodeling, inflammation, and cancer progression. Investigating the inhibitory effects of this compound on MMP-3 could have implications for cancer therapy and tissue repair.
Carbonic Anhydrase Inhibition
Some piperazine derivatives, similar to the compound , exhibit carbonic anhydrase inhibition . Carbonic anhydrases are enzymes involved in maintaining acid-base balance and are potential drug targets for conditions like glaucoma, epilepsy, and osteoporosis. Exploring the inhibitory properties of this compound may contribute to drug development in these areas.
Growth Inhibition of Leukemia Cells
Certain piperazine derivatives, although not specifically this compound, have demonstrated growth inhibition effects on human erythroleukemia K562 cells and myeloid leukemia HL-60 cells . Investigating the specific impact of our compound on leukemia cell lines could inform potential therapeutic strategies for hematological malignancies.
Other Pharmacological Activities
While the compound’s primary focus has been on dopamine receptors and anti-allergic properties, it’s worth noting that piperazine derivatives have also been explored for various other activities, such as inhibiting topoisomerase II activity . Further research could uncover additional applications beyond the ones mentioned above.
Wirkmechanismus
Target of action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the targets of these compounds could be diverse depending on the specific functional groups attached to the piperazine ring.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-3-5-18(6-4-17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-19(24)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSLZXDFRCJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)



![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)
